![molecular formula C13H17NO5S B3932720 N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3932720.png)
N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Overview
Description
N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of scientific research. This compound is commonly referred to as "THFMD" and is known for its unique chemical structure, which makes it an ideal candidate for various research applications.
Mechanism of Action
The mechanism of action of THFMD involves its ability to bind to specific proteins and inhibit their function. THFMD is known to bind to the active site of certain enzymes, preventing them from catalyzing specific reactions. This inhibition can have a range of effects on biological systems, depending on the specific protein being targeted.
Biochemical and Physiological Effects:
THFMD has been shown to have a range of biochemical and physiological effects in various biological systems. Some of the most significant effects of THFMD include the inhibition of specific enzymes, the disruption of cellular signaling pathways, and the induction of apoptosis (programmed cell death) in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using THFMD in lab experiments is its specificity. THFMD can be used to target specific proteins, allowing researchers to study the effects of protein inhibition on various biological processes. However, one of the limitations of THFMD is its potential toxicity. THFMD can be toxic to certain types of cells, which can limit its use in certain types of experiments.
Future Directions
There are several potential future directions for research involving THFMD. One area of interest is the development of new methods for synthesizing THFMD that are more efficient and cost-effective. Another area of interest is the development of new applications for THFMD, such as its use in the treatment of specific types of cancer. Additionally, researchers are interested in studying the long-term effects of THFMD on biological systems, including its potential for toxicity and its effects on cellular signaling pathways.
Scientific Research Applications
THFMD has been extensively studied for its potential applications in the field of scientific research. One of the primary uses of THFMD is as a tool for studying the role of specific proteins in biological systems. THFMD can bind to specific proteins and inhibit their function, allowing researchers to study the effects of protein inhibition on various biological processes.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c15-20(16,14-9-10-2-1-5-17-10)11-3-4-12-13(8-11)19-7-6-18-12/h3-4,8,10,14H,1-2,5-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIIMHTTXBBGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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